Cas no 2229446-36-8 (2-2-(methoxymethyl)oxan-2-ylacetaldehyde)

2-2-(Methoxymethyl)oxan-2-ylacetaldehyde is a versatile aldehyde derivative featuring a tetrahydropyran (oxane) ring with a methoxymethyl substituent. Its unique structure combines the reactivity of an aldehyde group with the stability conferred by the cyclic ether moiety, making it a valuable intermediate in organic synthesis. The compound is particularly useful in the preparation of heterocyclic compounds, fragrances, and pharmaceutical building blocks. The methoxymethyl group enhances solubility in polar solvents, facilitating its use in various reaction conditions. Its well-defined reactivity profile allows for selective transformations, including nucleophilic additions and reductive aminations, offering synthetic flexibility for complex molecule construction.
2-2-(methoxymethyl)oxan-2-ylacetaldehyde structure
2229446-36-8 structure
Product Name:2-2-(methoxymethyl)oxan-2-ylacetaldehyde
CAS No:2229446-36-8
MF:C9H16O3
MW:172.221543312073
CID:6283948
PubChem ID:165690785
Update Time:2025-10-24

2-2-(methoxymethyl)oxan-2-ylacetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-2-(methoxymethyl)oxan-2-ylacetaldehyde
    • 2-[2-(methoxymethyl)oxan-2-yl]acetaldehyde
    • EN300-1737899
    • 2229446-36-8
    • Inchi: 1S/C9H16O3/c1-11-8-9(5-6-10)4-2-3-7-12-9/h6H,2-5,7-8H2,1H3
    • InChI Key: XVSVGKPJQDJDOU-UHFFFAOYSA-N
    • SMILES: O1CCCCC1(COC)CC=O

Computed Properties

  • Exact Mass: 172.109944368g/mol
  • Monoisotopic Mass: 172.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 35.5Ų

2-2-(methoxymethyl)oxan-2-ylacetaldehyde Pricemore >>

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Additional information on 2-2-(methoxymethyl)oxan-2-ylacetaldehyde

Research Briefing on 2-2-(methoxymethyl)oxan-2-ylacetaldehyde (CAS: 2229446-36-8) in Chemical Biology and Pharmaceutical Applications

The compound 2-2-(methoxymethyl)oxan-2-ylacetaldehyde (CAS: 2229446-36-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aldehyde derivative, characterized by its unique oxane ring and methoxymethyl functional group, exhibits promising potential as a versatile intermediate in synthetic chemistry and drug development. Recent studies have explored its applications in the synthesis of complex bioactive molecules, including antiviral agents and enzyme inhibitors.

One of the key areas of investigation has been the role of 2-2-(methoxymethyl)oxan-2-ylacetaldehyde in the synthesis of nucleoside analogs. Researchers have demonstrated its utility as a chiral building block for the construction of modified sugars, which are critical components of antiviral drugs targeting RNA viruses. The compound's stereochemical properties enable the precise control of molecular configurations, thereby enhancing the efficacy and specificity of the resulting therapeutics.

In addition to its synthetic applications, recent studies have highlighted the compound's potential as a modulator of enzymatic activity. Preliminary in vitro assays have shown that derivatives of 2-2-(methoxymethyl)oxan-2-ylacetaldehyde can selectively inhibit certain glycosidases, which are implicated in metabolic disorders such as diabetes and lysosomal storage diseases. These findings suggest a possible pathway for the development of novel enzyme-targeted therapies.

Another notable advancement is the incorporation of 2-2-(methoxymethyl)oxan-2-ylacetaldehyde into the design of prodrugs. Its reactive aldehyde group allows for facile conjugation with drug molecules, enabling the controlled release of active compounds in targeted tissues. This approach has been particularly explored in the context of cancer therapy, where prodrugs can minimize off-target effects and improve therapeutic outcomes.

Despite these promising developments, challenges remain in the scalable synthesis and purification of 2-2-(methoxymethyl)oxan-2-ylacetaldehyde. Recent efforts have focused on optimizing catalytic processes to enhance yield and reduce byproduct formation. Advances in green chemistry, such as the use of biocatalysts and solvent-free reactions, are being investigated to address these issues.

In conclusion, 2-2-(methoxymethyl)oxan-2-ylacetaldehyde (CAS: 2229446-36-8) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications—from antiviral drug synthesis to enzyme modulation—underscore its potential as a key player in the development of next-generation therapeutics. Further research is warranted to fully elucidate its mechanistic pathways and expand its utility in clinical settings.

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